Dimethyl hydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |
| Source | PubChem | |
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InChI Key |
KKUKTXOBAWVSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
| Record name | DIMETHYL PHOSPHATE | |
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Related CAS |
32586-82-6 (hydrochloride salt) | |
| Record name | Dimethyl phosphate | |
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DSSTOX Substance ID |
DTXSID5025150 | |
| Record name | Dimethyl phosphate | |
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Molecular Weight |
126.05 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Syrupy pale yellow liquid. (NTP, 1992), Liquid | |
| Record name | DIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, dimethyl ester | |
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Boiling Point |
342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
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Density |
1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYL PHOSPHATE | |
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CAS No. |
813-78-5, 53396-59-1 | |
| Record name | DIMETHYL PHOSPHATE | |
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| Record name | Dimethyl phosphate | |
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| Record name | Dimethyl phosphate | |
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| Record name | Dimethyl hydrogen phosphate | |
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| Record name | Phosphoric acid, dimethyl ester | |
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| Record name | Dimethyl hydrogen phosphate | |
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| Record name | DIMETHYL PHOSPHATE | |
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Synthetic Methodologies and Reaction Pathways of Dimethyl Hydrogen Phosphate
Established Synthetic Routes to Dimethyl Hydrogen Phosphate (B84403)
The industrial production of dimethyl hydrogen phosphate has traditionally relied on two primary synthetic pathways that are valued for their reliability and scalability. nih.gov These methods, involving the methanolysis of phosphorus trichloride (B1173362) and reactions with sodium methoxide (B1231860), form the bedrock of DMHP manufacturing. nih.govwho.int
One of the most common methods for synthesizing DMHP is the direct reaction of phosphorus trichloride (PCl₃) with methanol (B129727) (CH₃OH). wikipedia.orgvinuthana.com This process, known as methanolysis, is highly exothermic and proceeds through a series of intermediate steps. wikipedia.orggoogle.com
This reaction involves the sequential replacement of chlorine atoms on the phosphorus trichloride with methoxy (B1213986) groups from the methanol. google.com The process is typically performed under controlled temperature conditions, often at -15°C to -20°C, and under a vacuum to remove the gaseous by-products, hydrogen chloride (HCl) and methyl chloride (CH₃Cl), which drives the reaction to completion. google.com The purity of the final product can exceed 98%, with industrial yields reported to be as high as 93%. google.com
Table 1: Reaction Parameters for Methanolysis of Phosphorus Trichloride
| Parameter | Value / Condition | Source |
| Reactants | Phosphorus trichloride, Methanol | google.com |
| Molar Ratio (PCl₃:CH₃OH) | 1:3 (stoichiometric), 1.1:3 or 1.2:3 (practical) | google.com |
| Temperature | -20°C to -15°C | google.com |
| Pressure | Vacuum (> -90kPa) | google.com |
| Key By-products | Hydrogen chloride (HCl), Methyl chloride (CH₃Cl) | google.com |
| Reported Yield | Up to 93% | google.com |
An alternative established route for the manufacture of this compound involves the use of sodium methoxide (CH₃ONa). nih.govwho.int Sodium methoxide is a strong base prepared by treating methanol with sodium. wikipedia.org In the synthesis of DMHP, it can be used as a reagent to react with other phosphorus compounds. For instance, the reaction of dimethyl phosphite (B83602) with an equimolar amount of 25% sodium methoxide in methanol has been reported as a method to synthesize the target compound. google.com
Sodium methoxide can also be employed in reactions with phosphorus trichloride, where it acts as a nucleophile, replacing chloride ions. sciencemadness.org The use of a strong base like sodium methoxide can influence the reaction pathway and product distribution compared to the direct methanolysis route. orgsyn.org This method is a recognized industrial production technique, though detailed public data on its comparative efficiency is less prevalent than for direct methanolysis. nih.govwho.int
When comparing the two primary synthetic routes, several factors related to efficiency, yield, and operating conditions come into consideration.
The methanolysis of phosphorus trichloride is a well-documented, high-yield process. google.com Its main advantages are the direct use of readily available bulk chemicals and the high purity of the resulting product. vinuthana.comgoogle.com However, it generates significant amounts of corrosive hydrogen chloride gas and methyl chloride, which require specialized equipment for handling and scrubbing to prevent environmental release and equipment corrosion. google.comgoogle.com The low-temperature and vacuum conditions also add to the energy and equipment costs. google.com
The sodium methoxide route offers an alternative that can modify the reaction environment. Using a base can neutralize acidic by-products as they form. However, sodium methoxide is highly caustic and reacts vigorously with water, requiring careful handling in anhydrous conditions to prevent hydrolysis and ensure safety. wikipedia.orgarvandfreezone.com While this method is used industrially, specific yield data in publicly available literature is not as detailed as for the PCl₃ methanolysis route, making a direct quantitative yield comparison challenging. The choice between these methods in an industrial setting often depends on factors like the availability and cost of raw materials, the capacity to handle specific by-products, and capital investment in specialized equipment.
Advanced Synthetic Approaches and Catalytic Enhancements
Research in organophosphorus chemistry continues to seek more efficient, environmentally benign, and selective methods for synthesizing compounds like DMHP. This has led to the exploration of novel catalysts and stereoselective techniques.
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and conditions. In the context of organophosphorus compounds, several catalytic systems have been investigated.
Lewis Acid Catalysis: Lewis acids have been shown to be effective catalysts in related organophosphorus reactions. For example, a method for synthesizing dimethyl methyl phosphate utilizes a Lewis acid ionic liquid to catalyze the rearrangement of trimethyl phosphite, achieving yields over 93% and high purity. google.com Such catalytic systems offer advantages like easy separation and potential for recycling.
Base Catalysis: Organic bases like triethylamine (B128534) are used to promote reactions involving DMHP. For instance, triethylamine catalyzes the addition of dimethyl phosphite to aldehydes in the synthesis of α-hydroxyphosphonates. mdpi.com This demonstrates the potential for base catalysis to facilitate reactions that form DMHP derivatives under mild conditions.
Metal-Based Catalysis: Zinc(II) compounds have been developed as environmentally benign catalysts for the synthesis of phosphite diesters from alcohols. rsc.org These catalytic methods allow for the reaction to proceed under mild conditions without additives, showcasing a green chemistry approach to forming phosphorus-ester bonds.
The synthesis of chiral organophosphorus compounds is of great interest, particularly for applications in pharmaceuticals and agrochemicals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.
The development of asymmetric synthesis methods for DMHP derivatives often involves the principle of "double asymmetric induction." mdpi.com This can be achieved by reacting a chiral phosphite, a derivative of DMHP, with a chiral molecule in the presence of a chiral catalyst. For example, the reaction of dimenthyl phosphites or dibornyl phosphite with aldehydes, catalyzed by quinine (B1679958) or cinchonidine, has been shown to increase the stereoselectivity of the reaction. mdpi.com
Furthermore, the Kabachnik-Fields reaction, a one-pot, three-component reaction between an aldehyde, an amine, and dimethyl phosphite, can be performed diastereoselectively to produce α-aminophosphonates. researchgate.net By using a chiral amine, such as (S)-α-methylbenzylamine, a high degree of stereocontrol can be achieved, leading to the preferential formation of one diastereoisomer. researchgate.net These advanced methods highlight the progress in creating structurally complex and stereochemically pure derivatives from the DMHP scaffold.
Reaction Mechanisms of this compound Formation
The synthesis of this compound, a significant organophosphorus compound, is achieved through various reaction pathways, primarily involving the esterification of a phosphorus source with methanol. The underlying mechanisms of these processes have been the subject of detailed studies to optimize reaction efficiency and product purity.
Mechanistic Studies of Esterification Processes
The proposed reaction mechanism proceeds through a sequence of esterification and subsequent rearrangement steps:
Initial Esterification: The first molecule of methanol reacts with phosphorus trichloride to form methoxydichlorophosphine (CH₃OPCl₂).
PCl₃ + CH₃OH → CH₃OPCl₂ + HCl
Second Esterification: A second molecule of methanol displaces another chlorine atom, yielding dimethoxychlorophosphine ((CH₃O)₂PCl).
CH₃OPCl₂ + CH₃OH → (CH₃O)₂PCl + HCl
Third Esterification: The reaction with a third methanol molecule produces trimethyl phosphite ((CH₃O)₃P).
(CH₃O)₂PCl + CH₃OH → (CH₃O)₃P + HCl
Arbuzov-type Rearrangement: The hydrogen chloride (HCl) generated in the previous steps reacts with the trimethyl phosphite intermediate. This is a key step where the trivalent phosphite ester is converted to a pentavalent phosphonate (B1237965) structure. The chloride ion attacks one of the methyl groups, leading to the formation of this compound and methyl chloride (CH₃Cl).
(CH₃O)₃P + HCl → (CH₃O)₂P(O)H + CH₃Cl
Computational studies on related reactions, such as the triethylamine-catalyzed Pudovik reaction, suggest that catalysts can facilitate proton transfer from the P-H group to the other reactant, thereby lowering the activation energy of the reaction.
A more recent, alternative pathway involves the electrosynthesis of dimethyl phosphite via the oxidative coupling of hypophosphorous acid (H₃PO₂) and methanol. This proposed mechanism proceeds through a phosphorus radical intermediate:
Electro-oxidation: H₃PO₂ undergoes a one-electron oxidation and P-H bond cleavage to form a [˙PH₂O₂] radical.
Coupling with Methanol: This reactive radical then couples with a methanol molecule to form a monomethyl phosphite intermediate.
Second Oxidation and Coupling: The monomethyl phosphite is oxidized again and subsequently couples with another methanol molecule to yield the final dimethyl phosphite product.
Influence of Reaction Conditions on Product Distribution
Temperature: The esterification reaction is strongly exothermic and can proceed rapidly even at temperatures as low as -10°C. Controlling the temperature is crucial because high temperatures can promote side reactions between the desired product and byproducts like hydrogen chloride. For instance, the stability of DMHP is temperature-dependent; its rate of decomposition increases at higher temperatures. In other related organophosphate syntheses, such as the rearrangement of trimethyl phosphite to dimethyl methyl phosphate, reaction temperatures are typically controlled within a range of 80-120°C to ensure high conversion rates.
Pressure/Vacuum: In the synthesis from phosphorus trichloride, the removal of the hydrogen chloride byproduct is critical. Operating under a high vacuum (e.g., > -90kPa) helps to rapidly remove gaseous HCl from the reaction system. This minimizes the contact time between HCl and the phosphite intermediates or the final product, thereby reducing the likelihood of side reactions and increasing the product yield. Inadequate vacuum can lead to numerous and severe side reactions, significantly lowering the yield.
Solvents and Reactant Concentration: The synthesis can be performed with or without a solvent.
Solvent Method: Carrying out the reaction in an inert or halo-organic solvent at low temperatures (generally below 10°C) allows for milder reaction conditions and easier operational control. However, yields can be variable (65-90%), and the need for solvent recovery adds to the process cost.
Solventless Method: This approach avoids the cost and complexity of solvent handling. The concentration of reactants also plays a role. Studies on the stability of DMHP show that its decomposition rate is dependent on its initial concentration in solution. Similarly, in the electrosynthesis method, the concentration of H₃PO₂ is a key parameter affecting the efficiency of DMHP formation.
pH and Byproducts: The pH of the medium can affect the stability of this compound. It has been observed that the product's stability period is longer in a slightly more alkaline buffer (pH 8) compared to a neutral one (pH 7.4). The primary decomposition products under simulated physiological conditions are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. The presence and timely removal of the HCl byproduct are perhaps the most significant factors influencing product purity in the PCl₃ method.
The following tables summarize the influence of various reaction conditions on the synthesis of this compound.
| Condition | Effect on Reaction | Impact on Product Distribution | Reference |
|---|---|---|---|
| Temperature | Highly exothermic reaction; rate increases with temperature. | Low temperatures (<10°C) are preferred to minimize side reactions with HCl. High temperatures can lead to product degradation. | |
| Pressure | High vacuum is applied to remove gaseous byproducts. | Effective removal of HCl via vacuum (> -90kPa) is crucial to prevent side reactions and increase yield. Poor vacuum leads to low yield and high impurity levels. | |
| Solvent | Allows for milder conditions and better temperature control. | Solvent-based methods may have unstable yields (65-90%) and require costly solvent recovery. Solventless methods are an alternative. |
| Condition | Effect on Stability | Decomposition Products | Reference |
|---|---|---|---|
| Temperature | Stability decreases as temperature increases (e.g., from lower temps to 37°C). | Methanol, Monomethyl hydrogen phosphite, Orthophosphorous acid | |
| Concentration | Stability period increases at lower DMHP concentrations. | ||
| pH | More stable in slightly alkaline conditions (pH 8) compared to neutral (pH 7.4). |
Chemical Reactivity and Mechanistic Investigations of Dimethyl Hydrogen Phosphate
Hydrolysis Mechanisms of Dimethyl Hydrogen Phosphate (B84403)
The hydrolysis of dimethyl hydrogen phosphate is a fundamental reaction that has been the subject of detailed mechanistic studies. The process involves the cleavage of the phosphoester bond and can proceed through various pathways depending on the reaction conditions, particularly the pH of the solution.
Under acidic conditions, the hydrolysis of phosphate esters like this compound is catalyzed. The mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction can proceed through the involvement of both the neutral phosphate ester and its conjugate acid.
In many cases of acid-catalyzed hydrolysis of phosphonates, mineral acids such as hydrochloric acid are utilized. nih.gov The reaction rate can be influenced by the concentration of the acid. For some phosphate esters, the rate of hydrolysis increases with acid concentration up to a certain point, after which it may decrease, suggesting a complex interplay of factors including water activity. nih.gov While specific studies on this compound are part of a broader investigation into phosphate ester reactivity, the general mechanism is understood to involve a pre-equilibrium protonation of the ester followed by a rate-determining attack of a water molecule. This can lead to the cleavage of either the P-O or C-O bond, although P-O cleavage is common. nih.gov
In alkaline solutions, the hydrolysis of this compound is facilitated by the attack of a hydroxide (B78521) ion. Phosphate diesters are notably resistant to alkaline hydrolysis. samipubco.comsamipubco.com The negative charge on the diester repels the incoming nucleophile, slowing down the reaction. samipubco.comsamipubco.com
The reaction can proceed via two main pathways: attack at the phosphorus center (P-O fission) or attack at the carbon of the methyl group (C-O fission). Both pathways ultimately yield the same products, and their differentiation often requires isotopic labeling studies. samipubco.comsamipubco.com It has been found that alkaline hydrolysis of dimethyl phosphate results in approximately 10% P-O cleavage. samipubco.com The rate of hydroxide ion attack on dimethyl phosphate is significantly slow, with extrapolated second-order rate constants at 25°C being in the order of 3 x 10⁻¹¹ M⁻¹s⁻¹. samipubco.com
The stability of the phosphodiester bond is a key area of research, and studies on simple dialkyl phosphates like dimethyl phosphate provide insight into the stability of the phosphodiester linkages in DNA. samipubco.comsamipubco.com
In neutral or near-neutral aqueous solutions, water itself can act as a nucleophile, leading to the hydrolysis of this compound. This uncatalyzed hydrolysis is generally a very slow process for phosphate diesters due to their inherent stability. samipubco.comsamipubco.com The mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to P-O bond cleavage.
The reactivity of phosphate diesters in water is influenced by several factors, including the basicity of the leaving group and the potential for the formation of cyclic intermediates. samipubco.comsamipubco.com For simple acyclic diesters like dimethyl phosphate, the reaction is slow, but it provides a baseline for understanding the catalytic effects of acids, bases, and enzymes.
The study of the kinetics of this compound hydrolysis provides valuable information about the reaction mechanism. Under alkaline conditions, the hydrolysis follows first-order kinetics with respect to the hydroxide ion concentration. samipubco.comsamipubco.com
Thermodynamic parameters for the hydrolysis of related phosphate diesters have been determined. For instance, for a series of methyl aryl phosphate diesters, the following thermodynamic values were obtained for their hydrolysis:
ΔH (Enthalpy of activation): Ranged from 48.8 to 86.3 kJ·mol⁻¹ samipubco.com
ΔS (Entropy of activation): Ranged from -171.6 to -76.7 J·mol⁻¹·K⁻¹ samipubco.com
ΔG (Gibbs free energy of activation): Ranged from 99.9 to 109.2 kJ·mol⁻¹ samipubco.com
These values indicate that the hydrolysis reactions are non-spontaneous and require an input of energy to proceed. samipubco.com The negative entropy of activation is consistent with a bimolecular mechanism where the transition state is more ordered than the reactants.
Table 1: Rate Constants for Hydroxide Attack on Dimethyl Phosphate
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| 125 | 6 x 10⁻⁶ |
| 115 | 2.2 x 10⁻⁶ |
Data sourced from Parvinzadeh Gashti et al. as cited in samipubco.com
The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. As discussed, the rate is accelerated under both acidic and basic conditions compared to neutral pH. The relationship between the observed rate constant and pH typically shows a "U" shaped curve, with a minimum rate in the neutral pH range.
Temperature has a pronounced effect on the hydrolysis rate. An increase in temperature generally leads to a significant increase in the reaction rate, which is consistent with the Arrhenius equation. For example, in the hydrolysis of some organophosphates, a 10°C rise in temperature can increase the rate constant by approximately 2.5 times. e3s-conferences.org The activation energy (Ea) for the hydrolysis of a related organophosphate in acidic solution was found to be approximately 64.25 kJ/mol. e3s-conferences.org
Transesterification Reactions of this compound
Transesterification is a reaction where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve the replacement of one or both of the methyl groups. This reaction is often catalyzed by acids or bases.
In the presence of a base, dialkyl phosphites can undergo transesterification with alcohols. The rate of this reaction is dependent on the basicity of the hydroxyl group of the attacking alcohol, with higher basicity leading to a faster reaction. tandfonline.com The reaction can proceed through a bimolecular mechanism. tandfonline.com While much of the literature focuses on dialkyl phosphites, similar principles apply to phosphate esters. Catalysts such as various metal compounds (e.g., Ti, Sn, Pb) can be used to facilitate the transesterification of phosphate esters. researchgate.net For instance, the synthesis of mixed unsymmetric phosphate triesters can be achieved through a selective three-step substitution transesterification process. organic-chemistry.org
Catalytic Role of DMHP in Organic Synthesis
This compound (DMHP) has been identified as an effective acid catalyst in various organic synthesis applications. Its utility is particularly noted in reactions where proton catalysis is required to activate substrates and facilitate bond formation. The phosphorus center and the acidic proton of DMHP contribute to its catalytic activity, allowing it to interact with reactants and lower the activation energy of key reaction steps. One significant area where DMHP's catalytic role has been explored is in the formation of urethanes, a fundamental reaction in the production of polyurethane polymers. In this context, DMHP participates by activating the isocyanate group, making it more susceptible to nucleophilic attack by an alcohol.
Investigations into Urethane (B1682113) Formation Catalysis
The catalytic effect of this compound on urethane formation has been the subject of detailed mechanistic investigations, often employing computational methods to elucidate the reaction pathway. google.com In the reaction between an isocyanate (e.g., phenyl isocyanate) and an alcohol (e.g., butan-1-ol), DMHP functions as an acid catalyst, significantly lowering the activation energy compared to the uncatalyzed reaction. google.com
The proposed mechanism for DMHP-catalyzed urethane formation involves a multi-step process:
Formation of a complex between the alcohol and the DMHP catalyst.
Interaction of this complex with the isocyanate to form a ternary reactant complex.
A proton transfer step from the catalyst to the nitrogen atom of the isocyanate, which activates the isocyanate's carbon atom for nucleophilic attack.
The nucleophilic attack by the alcohol's oxygen atom on the activated isocyanate carbon, proceeding through a transition state.
Formation of a product complex, followed by the release of the urethane product and regeneration of the DMHP catalyst. google.com
Computational studies have compared the efficacy of DMHP with other acid catalysts, such as methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA). While TFMSA was found to have the lowest activation energy, DMHP still demonstrated a substantial catalytic effect, significantly reducing the reaction barrier. google.com
Table 1: Comparison of Activation Energy Barriers in Catalyzed Urethane Formation
| Catalyst | Relative Enthalpy of Transition State (kJ/mol) | Reduction in Barrier Height vs. Uncatalyzed Reaction (kJ/mol) |
|---|---|---|
| None | N/A | 0 |
| This compound (DMHP) | -15.85 | 127.7 |
| Methanesulfonic Acid (MSA) | -12.45 | 125.3 |
| Trifluoromethanesulfonic Acid (TFMSA) | -42.85 | 89.6 |
Data derived from computational studies on the reaction of phenyl isocyanate and butan-1-ol. google.com
Mechanisms of Phosphoryl Transfer Reactions
Phosphoryl transfer reactions are fundamental in many biological and chemical processes, and the mechanisms involving phosphate esters like this compound are of significant interest. These reactions generally proceed through one of three primary mechanistic pathways: associative, dissociative, or concerted (SN2-like). who.int
Associative Mechanism (Addition-Elimination): This pathway involves the formation of a pentavalent phosphorane intermediate. The nucleophile first adds to the phosphorus center, after which the leaving group is eliminated. who.int
Dissociative Mechanism (Elimination-Addition): This mechanism proceeds through a transient, highly reactive metaphosphate intermediate. The leaving group departs first, followed by the attack of the nucleophile. who.int
Concerted Mechanism (SN2-type): In this pathway, the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. This process occurs through a single pentavalent transition state without the formation of a stable intermediate. who.intwikipedia.org
The specific mechanism that predominates for a given phosphoryl transfer reaction depends on several factors, including the nature of the phosphate ester, the nucleophile, the leaving group, and the surrounding environment (e.g., solvent, enzymatic active site). For simple phosphate esters, there is often a continuum between these mechanistic extremes, and the true pathway may have characteristics of more than one type.
Alkylation and Phosphorylation Reactions Involving this compound
Reactivity with Nucleophiles
This compound possesses two primary electrophilic centers that are susceptible to nucleophilic attack: the phosphorus atom and the α-carbon atom of the methoxy (B1213986) groups. This dual reactivity allows DMHP to participate in both phosphorylation and alkylation reactions, depending on the nature of the nucleophile and the reaction conditions.
Attack at the Phosphorus Atom: Nucleophiles, such as the oxygen atom of a hydroxyl group, can attack the electrophilic phosphorus atom. This leads to a transesterification or phosphorylation reaction, where a methoxy group is displaced.
Attack at the α-Carbon Atom: Nucleophiles, particularly amines, can attack the α-carbon of one of the methoxy groups in an SN2-type reaction. This results in the alkylation of the nucleophile, with the methyl group being transferred from the DMHP molecule.
The balance between these two reaction pathways can be influenced by factors such as temperature and the specific nucleophile used.
Alkylation of Aminoalcohols with Dimethyl Hydrogen Phosphonate (B1237965)
The reaction between dimethyl hydrogen phosphonate and aminoalcohols demonstrates the compound's ability to act as an alkylating agent. In a study conducted at 80°C, it was found that the primary reaction is the alkylation of the amino group of the aminoalcohol by DMHP. This occurs via a nucleophilic attack of the nitrogen atom of the aminoalcohol on the α-carbon of a methoxy group in the DMHP molecule.
This preference for alkylation over transesterification at this temperature is significant, as transesterification at the phosphorus center is also a possible reaction pathway. The study noted that transesterification reactions involving aminoalcohols and DMHP typically require higher temperatures (above 90°C). The structure of the resulting alkylated products was confirmed using ¹H- and ³¹P-NMR spectroscopy.
Table 2: Reactivity of Dimethyl Hydrogen Phosphonate with Aminoalcohols at 80°C
| Aminoalcohol Reactant | Primary Reaction Observed | Type of Reaction |
|---|---|---|
| Dimethylethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |
| N-methyldiethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |
| Diethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |
| Triethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |
Based on findings from the study of the interaction between DMHP and various aminoalcohols.
Intramolecular and Intermolecular Methyl Transfer
This compound can undergo both intramolecular and intermolecular methyl transfer reactions, particularly under thermal stress. The pyrolysis of dimethyl hydrogen phosphite (B83602), which exists in tautomeric equilibrium with DMHP, provides evidence for these transfer reactions. When heated in the vapor phase to temperatures between 200°C and 400°C, DMHP decomposes to form several products. google.com
Intramolecular Methyl Transfer: A key product of this pyrolysis is dimethyl methane (B114726) phosphonate. The formation of this compound, where a methyl group is bonded directly to the phosphorus atom, suggests an intramolecular rearrangement. In this process, a methyl group migrates from an oxygen atom to the phosphorus atom.
Intermolecular Methyl Transfer: The formation of dimethyl ether as another pyrolysis product points towards an intermolecular methyl transfer mechanism. This could occur through a reaction between two molecules of DMHP or their intermediates, where one molecule acts as a methyl donor to an oxygen atom of another molecule.
These high-temperature reactions highlight the lability of the methyl groups in DMHP and its capacity to act as a methylating agent for other substrates or for itself.
Oxidative Transformations and Degradation Pathways
The transformation and degradation of this compound are critical to understanding its environmental fate and biological impact. These processes primarily involve the cleavage of its methyl-phosphate ester bonds through oxidative and hydrolytic reactions.
Oxidative demethylation is a key transformation pathway for many organophosphate compounds. In this process, a methyl group is removed from the phosphate ester, often facilitated by enzymatic systems in biological contexts or by reactive oxygen species in the environment. For instance, cytochrome P450 enzymes can catalyze the O-demethylation of various substrates, a process that is enhanced by coenzymes like the flavin adenine (B156593) dinucleotide (FAD) form of Vitamin B2. mdpi.com While direct studies on this compound are limited, the analogous compound, dimethyl hydrogen phosphite, is known to be oxidatively demethylated in rodents. oecd.org This process involves the formation of formaldehyde (B43269) from the cleaved methyl group, which can then enter the one-carbon metabolic pool. oecd.org Partial oxidation of this compound by strong oxidizing agents can also lead to the release of toxic phosphorus oxides. nih.gov
The stepwise degradation of this compound proceeds through the formation of key intermediates. The initial step in both hydrolytic and oxidative pathways is the loss of one methyl group, yielding monomethyl hydrogen phosphate (MMP) and methanol (B129727). rsc.orgresearchgate.net
Degradation Pathway of this compound:
Step 1: this compound + H₂O → Monomethyl hydrogen phosphate + Methanol
Step 2: Monomethyl hydrogen phosphate + H₂O → Orthophosphoric acid + Methanol
This compound is recognized as an environmental transformation product of several widely used organophosphate pesticides, such as Trichlorfon (B7771407) and Dichlorvos (B1670471) (DDVP). nih.govresearchgate.net Its presence in soil and water is primarily a result of the degradation of these parent compounds. biotechrep.irgeoscienceworld.org
The persistence and degradation rate of organophosphates in the environment are influenced by several factors, including pH, temperature, and microbial activity. geoscienceworld.org Hydrolysis is a major route of degradation, with the reaction rate being pH-dependent. rsc.orggeoscienceworld.org For this compound, hydrolysis involves the neutral molecule in acidic conditions and its conjugate base (monoanion) in alkaline conditions, with both pathways primarily involving the cleavage of the carbon-oxygen bond. rsc.org While organophosphates are generally considered biodegradable, the process can be slow and requires adaptation by microbial communities. biotechrep.irgeoscienceworld.org
In physiological systems, the breakdown of organophosphates is an important detoxification mechanism. Studies on the analogous compound, dimethyl hydrogen phosphite (DMHP), show it is metabolized in vivo to monomethyl hydrogen phosphite (MMHP), which is then excreted in the urine. researchgate.net The stability of DMHP under simulated physiological conditions (pH 7.4, 37°C) has been investigated, showing a stability period followed by first-order degradation kinetics. researchgate.netnih.gov This suggests that this compound likely undergoes a similar, predictable degradation process in biological fluids.
Table 1: Factors Influencing Organophosphate Degradation
| Factor | Influence on Degradation | Context | Reference |
|---|---|---|---|
| pH | Degradation rates are pH-dependent. Hydrolysis is accelerated under basic conditions. | Environmental (Water/Soil) | rsc.orggeoscienceworld.org |
| Temperature | Higher temperatures generally increase the rate of chemical hydrolysis. | Environmental | geoscienceworld.org |
| Microbial Activity | Biodegradation by soil and water microorganisms is a primary degradation route. | Environmental | geoscienceworld.org |
| Sunlight (Photolysis) | Contributes to degradation, but is generally slower than hydrolysis and biodegradation. | Environmental | geoscienceworld.org |
| Enzymatic Activity | Metabolic enzymes (e.g., P450) facilitate breakdown in living organisms. | Physiological | mdpi.comoecd.org |
Interactions with Metal Ions and Complex Formation
The phosphate group is fundamental to many biological structures and processes, and its interactions with metal ions are crucial for stability and function. As a simple organophosphate, this compound serves as a model for studying these complex interactions.
Understanding the interaction of phosphate derivatives with biologically essential metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) is critical. Computational chemistry provides powerful tools to investigate these interactions at an atomic level. nih.gov While quantum mechanical methods are highly accurate, their computational expense limits their use for large biological systems. nih.gov Therefore, molecular mechanics force fields, such as the Lennard-Jones (LJ) potential, are often employed.
To improve accuracy, standard models like the 12-6 LJ potential can be enhanced. One such improvement is the 12-6-4 LJ model, which incorporates ion-induced dipole interactions and is better suited for describing cation-anion interactions. nih.gov Studies using these methods on simple phosphate anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) reveal key principles that are applicable to this compound. nih.gov
Key Findings from Computational Models:
Influence of Charge: The binding affinity for both Mg²⁺ and Ca²⁺ increases significantly as the negative charge on the phosphate species increases. nih.gov
Role of Hydration: Metal ions in aqueous solution are hydrated, and the energetics of removing water molecules from this hydration shell to allow for direct interaction with the phosphate is a key determinant of binding selectivity. nih.gov
Many-Body Effects: The interaction energy is not simply the sum of pairwise attractions and repulsions. Many-body effects, or the cooperative interaction of multiple ligands around the ion, are crucial for accurately predicting binding affinities and selectivity between ions like Ca²⁺ and Mg²⁺. nih.gov
DFT (Density Functional Theory) calculations have been used to predict the stability of heterobimetallic Mg-Ca complexes, illustrating the feasibility of complex formation between these biologically relevant ions. nih.gov Such computational approaches are essential for parameterizing force fields and elucidating the nuanced interactions governing phosphate-metal ion complexation in biological and chemical systems. nih.gov
Table 2: Calculated Absolute Binding Free Energies of Phosphate Species with Divalent Cations
| Phosphate Species | Interacting Cation | Calculated Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| H₂PO₄⁻ | Ca²⁺ | -2.67 | nih.gov |
| H₂PO₄⁻ | Mg²⁺ | -2.99 | nih.gov |
| HPO₄²⁻ | Ca²⁺ | -5.18 | nih.gov |
| HPO₄²⁻ | Mg²⁺ | -5.61 | nih.gov |
| PO₄³⁻ | Ca²⁺ | -6.81 | nih.gov |
| PO₄³⁻ | Mg²⁺ | -7.40 | nih.gov |
Data derived from computational studies using an optimized 12-6-4 LJ potential model. nih.gov
This compound is classified as a dialkyl phosphate, a class of compounds that are structurally related to the phosphodiester linkages essential to life. hmdb.ca The phosphate backbone of DNA and RNA, as well as energy-carrying molecules like adenosine (B11128) triphosphate (ATP), rely on phosphate esters. The negative charges on these phosphate groups are often stabilized by coordination with metal ions, particularly Mg²⁺, which plays a vital role in the structure and function of nucleic acids and enzymes.
Due to its fundamental structure—a central phosphate group esterified with two methyl groups—this compound serves as a simple but effective analog for these more complex biological molecules. It allows researchers to study fundamental aspects of:
Enzyme Kinetics: Investigating the mechanisms by which enzymes hydrolyze phosphate ester bonds.
Metal Ion Binding: Characterizing the thermodynamics and geometry of metal ion coordination to phosphate groups without the complexity of a larger biomolecule.
Reaction Mechanisms: Studying the chemical reactivity of the phosphate ester bond, such as its susceptibility to nucleophilic attack, which is a core reaction in much of biochemistry.
By using a simplified model system like this compound, researchers can isolate and understand the intrinsic chemical properties of the phosphate ester group, providing foundational knowledge that can be applied to more intricate biological systems.
Photochemical and Radiolytic Degradation Studies
The degradation of this compound (DMHP) can be initiated by photochemical and radiolytic processes, leading to the formation of various products through complex reaction mechanisms. These degradation pathways are of significant interest for understanding the environmental fate of organophosphorus compounds and for developing advanced oxidation processes for their removal from aqueous solutions.
Mechanisms under UV Irradiation
The photochemical degradation of this compound is influenced by the presence of oxygen. Studies on the closely related trimethyl phosphate reveal that irradiation with 254 nm UV light in an oxygen atmosphere leads to the formation of this compound as an initial product. Prolonged irradiation results in the stepwise degradation of this compound to methyl dihydrogen phosphate and subsequently to orthophosphoric acid.
In the presence of oxygen, the photolysis proceeds at a significantly faster rate compared to in an inert atmosphere, such as argon. This suggests that oxygen plays a crucial role in the degradation mechanism, likely by participating in radical chain reactions. The quantum yields for the formation of dimethyl phosphate from trimethyl phosphate have been determined to be 0.11 in an oxygen atmosphere, while in an argon atmosphere, the quantum yield is significantly lower, at ≤ 0.01.
(CH₃O)₂P(O)OH + hν/O₂ → CH₃OP(O)(OH)₂ + Other products CH₃OP(O)(OH)₂ + hν/O₂ → H₃PO₄ + Other products
The reaction also leads to the formation of carbon-containing products such as formaldehyde and formic acid, which can be further photolyzed to carbon monoxide and carbon dioxide.
Table 1: Quantum Yields for the Formation of Dimethyl Phosphate from Trimethyl Phosphate at 254 nm
| Atmosphere | Quantum Yield (Φ) |
| Oxygen | 0.11 |
| Argon | ≤ 0.01 |
Formation of Radical Intermediates
Both photochemical and radiolytic degradation of this compound involve the formation of highly reactive radical intermediates that drive the decomposition process.
Under UV Irradiation:
While direct studies on the radical intermediates from the photolysis of this compound are limited, insights can be gained from its precursor, trimethyl phosphate. The photolysis of trimethyl phosphate in an inert atmosphere is suggested to proceed via the formation of a (MeO)₂P(O)OCH₂• radical. In the presence of oxygen, this carbon-centered radical is expected to react rapidly to form a peroxyl radical:
(CH₃O)₂P(O)OCH₂• + O₂ → (CH₃O)₂P(O)OCH₂OO•
This peroxyl radical can then undergo further reactions, such as self-reaction or hydrogen abstraction, leading to the formation of hydroperoxides, aldehydes (formaldehyde), and ultimately the cleavage of the ester bond to yield this compound. The process likely involves a cascade of radical reactions, including the formation of alkoxyl radicals ((CH₃O)₂P(O)OCH₂O•) which can then decompose.
Under Radiolysis:
Pulse radiolysis studies of aqueous solutions of dimethyl phosphate have provided more direct evidence for the formation of specific radical intermediates. In oxygenated solutions, the primary radical species formed from the reaction of hydroxyl radicals with dimethyl phosphate are peroxyl radicals. These peroxyl radicals can then react with each other to form a short-lived tetroxide intermediate, which subsequently decomposes to form two oxyl radicals and molecular oxygen.
The oxyl radicals are key intermediates that can undergo a 1,2-hydrogen shift, leading to a complex series of reactions that result in the formation of formaldehyde, formic acid, and the cleavage of the phosphate ester bond.
The key radical intermediates identified in the radiolysis of dimethyl phosphate are summarized below:
Table 2: Key Radical Intermediates in the Radiolysis of Dimethyl Phosphate
| Radical Intermediate | Role in Degradation |
| Peroxyl Radicals ((CH₃O)₂P(O)O•) | Formed from the reaction with hydroxyl radicals in the presence of oxygen. |
| Tetroxide Intermediate | A short-lived species formed from the self-reaction of peroxyl radicals. |
| Oxyl Radicals ((CH₃O)₂P(O)O•) | Formed from the decomposition of the tetroxide intermediate; undergoes further reactions leading to product formation. |
Computational Chemistry and Theoretical Modeling of Dimethyl Hydrogen Phosphate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of dimethyl hydrogen phosphate (B84403), from its preferred shapes to its chemical reactions.
The flexible phosphodiester backbone of dimethyl hydrogen phosphate allows it to adopt several different three-dimensional arrangements, or conformations. The relative stability of these conformers is crucial for understanding its behavior in larger biological molecules like DNA and RNA. DFT calculations are used to determine the geometries and relative energies of these different conformations.
The primary rotational flexibility in DMHP is around the P-O ester bonds. The key conformations are typically described by the torsion angles along the C-O-P-O-C backbone. The most studied conformers are the gauche,gauche (gg), gauche,trans (gt), and trans,trans (tt) forms. DFT-based molecular dynamics simulations of protonated dimethyl phosphate in an aqueous solution have shown transitions between the gauche,gauche and gauche,trans equilibrium conformations, highlighting the role of solvent reorganization in these conformational changes. researchgate.netcolab.ws
DFT calculations predict small energy differences between these conformers, suggesting that multiple shapes can coexist at room temperature. The relative energies can be influenced by the computational method and basis set used, as well as the environment (gas phase vs. solvent). beilstein-journals.org For example, calculations on related organophosphorus compounds have shown that energy differences between conformers can be less than 1 kcal/mol. beilstein-journals.org
Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative, based on typical findings for phosphodiesters. Exact values can vary with the level of theory and solvation model.
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
|---|---|---|
| gauche,gauche (gg) | 0.00 | 0.00 |
| gauche,trans (gt) | ~0.5 - 1.5 | ~0.2 - 1.0 |
The hydrolysis of the phosphodiester bond in this compound is a fundamentally important reaction in biochemistry. DFT is a key tool for mapping out the potential energy surface of this reaction, identifying transition states, and calculating the energy barriers that determine the reaction rate. semanticscholar.org
Studies have used DMHP as a model system to understand the cleavage of the phosphodiester linkage in RNA. rutgers.edu Theoretical calculations have explored both associative and dissociative mechanisms for the hydrolysis reaction. These models can include the role of attacking nucleophiles (like a water molecule or hydroxide (B78521) ion) and the protonation state of the phosphate group. rutgers.edu To improve the accuracy of such calculations for phosphate reactions, specific "reaction-specific" parameterizations of semi-empirical DFT methods, such as SCC-DFTBPR, have been developed using DMHP hydrolysis as a reference reaction. rutgers.edu
The calculated energy barriers for hydrolysis are sensitive to the specific DFT functional and basis set employed. High-level methods are often required to achieve quantitative agreement with experimental kinetics. github.io Benchmarking studies have evaluated the performance of numerous DFT functionals for calculating the potential energy surfaces of phosphodiester hydrolysis, using dimethylphosphate as a model. semanticscholar.org
Table 2: Representative DFT-Calculated Activation Energies for DMHP Hydrolysis This table presents typical ranges for activation energies (ΔE‡) under different mechanistic assumptions. Actual values are highly dependent on the specific reactants, level of theory, and inclusion of catalytic species.
| Reaction Pathway | Catalyst | Typical Calculated ΔE‡ (kcal/mol) |
|---|---|---|
| SN2-like attack by H2O | None (Neutral pH) | 30 - 40 |
| SN2-like attack by OH- | Base-catalyzed | 15 - 25 |
The surrounding solvent, typically water, plays a critical role in the hydrolysis of this compound. DFT calculations can incorporate the effects of the solvent either explicitly (by including individual solvent molecules in the calculation) or implicitly (by representing the solvent as a continuous medium with a specific dielectric constant). cam.ac.uk
Solvation has a profound impact on the energetics of the reaction pathway. Polar solvents like water can stabilize charged species, such as the transition state and intermediates, which often have a higher degree of charge separation than the reactants. This stabilization can significantly lower the activation energy of the reaction. nih.govnih.gov For example, the rate of phosphate ester hydrolysis can be accelerated by orders of magnitude in solvents that are less capable of hydrogen bonding compared to water, which is attributed to the desolvation of the phosphoryl group in the ground state. nih.gov DFT studies using implicit solvation models can capture these macroscopic dielectric effects and provide insights into how the reaction mechanism might change in different solvent environments. wikipedia.org
To understand how this compound interacts with its environment (e.g., water molecules, ions, or biological macromolecules), computational methods are used to analyze the topology of the electron density. These methods provide a rigorous, quantum mechanical description of chemical bonding and non-covalent interactions.
One of the most prominent methods is the Quantum Theory of Atoms in Molecules (QTAIM) . wikipedia.orguni-rostock.deamercrystalassn.org QTAIM partitions the electron density of a molecular system into atomic basins. By analyzing the critical points in the electron density, one can identify bond paths between atoms, which are universal indicators of chemical bonding. wiley-vch.deresearchgate.net For DMHP interacting with water, QTAIM can be used to characterize hydrogen bonds by locating a bond critical point between a hydrogen atom of water and an oxygen atom of DMHP and quantifying the strength of this interaction based on the electron density at that point. researchgate.net
Another powerful technique is the Non-Covalent Interaction (NCI) index . chemtools.orgwikipedia.org The NCI index is based on the relationship between the electron density and its reduced density gradient. It allows for the visualization of non-covalent interactions in real space, distinguishing between stabilizing interactions like hydrogen bonds and destabilizing steric repulsion. youtube.com For DMHP, NCI plots would reveal regions of hydrogen bonding with surrounding water molecules as broad, low-gradient isosurfaces, colored to indicate the strength of the interaction. nih.govnciatlas.org
Natural Bond Orbital (NBO) analysis is another method used to study intermolecular interactions. nih.govnih.govuba.ar NBO analysis translates the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. It can quantify the stabilization energy associated with donor-acceptor interactions, such as the charge transfer from a lone pair on a DMHP oxygen atom to an anti-bonding orbital of a nearby water molecule's O-H bond, which is a key component of hydrogen bonding. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior of this compound, particularly its interactions with a solvent like water.
In an aqueous environment, water molecules arrange themselves around the this compound molecule, forming structured layers known as hydration shells. MD simulations are the primary tool for investigating the structure and dynamics of these shells. acs.org
The structure of the hydration shell is often characterized by the radial distribution function (RDF) , g(r), which describes the probability of finding a water molecule at a certain distance from a specific atom or group on the DMHP molecule. wikibooks.orgutkstair.org Ab initio MD simulations of various phosphate ions in water have shown distinct peaks in the RDFs corresponding to the first and second hydration shells. nii.ac.jpresearchgate.net For the non-esterified oxygen atoms of the phosphate group, the first peak in the oxygen-oxygen RDF typically appears at around 2.7-2.8 Å, indicating strong hydrogen bonding with water.
Table 3: Hydration Shell Properties of Phosphate Species from Ab Initio MD Simulations Data adapted from simulations of related phosphate species to illustrate typical values for DMHP.
| Interacting Pair | Position of First RDF Peak (Å) | Coordination Number in First Shell |
|---|---|---|
| P-O(DMHP) --- O(water) | ~2.7 - 2.8 | ~3 per oxygen |
| P-O(DMHP) --- H(water) | ~1.7 - 1.8 | ~2 per oxygen |
MD simulations also provide detailed information about the dynamics of hydrogen bonds between DMHP and water, including their average lifetime and geometry. researchgate.net These simulations reveal that the water molecules in the first hydration shell are more ordered and have slower dynamics compared to bulk water, a hallmark of the kosmotropic nature of the phosphate group.
Hydrogen Bonding Networks in Aqueous Solutions
The interaction of this compound (DMHP) with water is characterized by the formation of distinct hydrogen bonding networks, which are crucial for its solvation and behavior in aqueous environments. Computational studies, particularly molecular dynamics simulations, have provided detailed insights into these interactions. For the closely related dimethyl phosphate anion (DMP⁻), it has been shown that water molecules form specific hydrogen bonds with the phosphate oxygen atoms. Quantum mechanical calculations indicate that water can form two hydrogen bonds with the non-ester (phosphoryl) oxygen atoms. The specific geometry of these bonds depends on the conformation of the DMP⁻ molecule.
Simulations of sodium-dimethyl phosphate (Na⁺-DMP⁻) ion pairs in aqueous solutions have further elucidated the structure of the surrounding water. These studies reveal that the water molecules around the Na⁺-DMP⁻ pair establish a well-formed hydrogen-bonded network. This organization of water is a key factor in stabilizing the ion pair in solution. The ability of the phosphate group to act as a hydrogen bond acceptor is a dominant feature of its interaction with water. For analogous molecules like dimethyl methylphosphonate (B1257008) (DMMP), it has been observed that, on average, one molecule forms two hydrogen bonds with surrounding water molecules, primarily through the phosphoryl oxygen atom. This interaction pattern is fundamental to understanding the solubility and transport properties of small organophosphates in biological systems.
Conformational Behavior in Liquid Phase
This compound and its anionic form exhibit significant conformational flexibility in the liquid phase, primarily governed by rotation around the C-O-P-O backbone. Theoretical modeling has identified three principal conformations: gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt). The relative stability of these conformers in aqueous solution has been a key area of investigation.
Density functional theory (DFT)-based molecular dynamics calculations on protonated dimethyl phosphate in a system with 32 water molecules have shown that the solvent plays a critical role in the transitions between the gauche,gauche and gauche,trans equilibrium conformations. Free energy simulations using the Monte Carlo method have quantified the stability of these conformers for the dimethyl phosphate anion in water at 25°C. The results indicate a clear stability trend where the gauche-gauche (gg) conformation is the most stable, followed by the gauche-trans (gt), and then the trans-trans (tt) conformation. While the gg form is preferred, the energy differences are such that the extended gt and tt conformations are thermally accessible at ambient temperatures. This conformational landscape is influenced not only by the solvent but also by the presence of counter-ions, which can affect the geometry and the dynamics of transition between different states.
| Conformer | Relative Stability Ranking | Key Structural Feature | Thermal Accessibility |
|---|---|---|---|
| gauche-gauche (gg) | 1 (Most Stable) | Both C-O-P-O dihedral angles are gauche. | Most populated state at equilibrium. |
| gauche-trans (gt) | 2 | One C-O-P-O dihedral angle is gauche, one is trans. | Thermally accessible at ambient temperatures. |
| trans-trans (tt) | 3 (Least Stable) | Both C-O-P-O dihedral angles are trans. | Thermally accessible at ambient temperatures. |
Ab Initio Calculations
Ab initio calculations are powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. Theoretical methods have been employed to study the role of this compound (DMHP) as an acid catalyst in organic reactions, such as urethane (B1682113) formation. In a model system reacting phenyl isocyanate and butan-1-ol, the catalytic activity of DMHP was computationally investigated and compared to other acid catalysts. These calculations focused on mapping the potential energy surface of the reaction to determine the energetic and structural features of the transition states and intermediates.
The study revealed the specific pathways through which DMHP facilitates the reaction, demonstrating its ability to lower the activation energy barrier compared to the uncatalyzed process. By computing the thermodynamic properties of the reactions using high-level composite methods like G3MP2BHandHLYP, researchers can quantify the catalytic efficiency. Such ab initio studies provide a fundamental understanding of how the structural features of DMHP, including its acidic proton and phosphoryl group, contribute to its catalytic function.
| Reaction Studied | Model System | Computational Method | Key Finding |
|---|---|---|---|
| Urethane Formation | Phenyl isocyanate + Butan-1-ol | G3MP2BHandHLYP | DMHP acts as an effective acid catalyst by lowering the reaction's activation energy. |
The strength and cleavage of the phosphorus-oxygen (P-O) bond are central to the reactivity and degradation of this compound. Ab initio molecular orbital calculations have been instrumental in examining the energetics of P-O bond hydrolysis in phosphate esters, which serve as models for DMHP. These studies can analyze the potential energy surface for reactions like base-catalyzed hydrolysis to identify the rate-limiting steps and the structure of transition states.
For example, in related phosphate systems, calculations have shown that the energy barrier for cleaving a P-O bond can be significantly influenced by stereoelectronic effects, such as the orientation of lone pair electrons on adjacent oxygen atoms. Theoretical methods such as Density Functional Theory (DFT) can also be used to calculate vibrational frequencies, which correlate with bond strength. Specifically, symmetric and antisymmetric P–O stretching modes can be identified and analyzed to understand how the electronic environment affects the P-O bonds. These computational approaches allow for a detailed examination of the factors governing P-O bond stability and the mechanisms of its cleavage, which are critical for understanding the persistence and reactivity of DMHP in various environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its activity or a specific property, such as reactivity or stability. For organophosphates like DMHP, QSAR models can be developed to predict their hydrolysis rates, persistence in the environment, or catalytic activity.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical equation linking these descriptors to an experimentally measured property. For organophosphate hydrolysis, key descriptors often include electronic parameters (e.g., partial atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric parameters, and topological indices.
A validated QSAR model can then be used to predict the reactivity and stability of new or untested compounds like DMHP without the need for extensive experimental work. For instance, a model developed for the alkaline hydrolysis of G-series nerve agents and their simulants could be adapted to estimate the stability profile of DMHP under similar conditions. The stability of DMHP has been studied under simulated physiological conditions (pH 7.4, 37°C), where it was found to be stable for a period before undergoing first-order degradation. Such experimental data is invaluable for training and validating QSAR models aimed at predicting the stability profiles of organophosphates.
| Descriptor Category | Example Descriptors | Relevance to Reactivity/Stability |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Relates to susceptibility to nucleophilic/electrophilic attack and electrostatic interactions. |
| Topological | Wiener index, Balaban index | Describes molecular size, shape, and degree of branching, which can influence accessibility of the reaction center. |
| Constitutional | Molecular weight, Count of specific atom types | Provides basic information about the molecular composition. |
| Quantum-Chemical | Fukui functions, Electrophilicity index | Predicts the most likely sites for chemical reactions. |
Correlating Molecular Structure with Chemical Behavior
The chemical behavior of this compound (DMHP) is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry and theoretical modeling serve as powerful tools to elucidate these connections, providing a molecular-level understanding of its reactivity, acidity, and function in chemical reactions. By calculating parameters such as bond lengths, bond angles, and electron distribution, a direct correlation between the molecule's structure and its observable chemical characteristics can be established.
Molecular Geometry and Reactivity
The reactivity of DMHP is largely dictated by its molecular geometry. Theoretical calculations, often employing methods like Density Functional Theory (DFT), predict an optimized structure with specific geometric parameters that influence how the molecule interacts with other chemical species. colab.ws The phosphorus atom is at the center of a tetrahedral arrangement.
A key feature is the phosphoryl group (P=O). The P=O double bond is significantly shorter and stronger than the P-O single bonds, creating a high electron density around the phosphoryl oxygen. This makes it a prime location for hydrogen bonding and electrophilic attack. Conversely, the phosphorus atom, being bonded to four electronegative oxygen atoms, carries a partial positive charge, rendering it an electrophilic center susceptible to nucleophilic attack. The arrangement and nature of the ester groups also contribute to steric hindrance around this reactive center, influencing the accessibility for incoming nucleophiles.
Quantum mechanical studies have shown that the environment, such as the presence of solvents or metal ions, can significantly impact the molecular geometry and the energy differences between its various conformations. nih.gov
Table 1: Representative Calculated Geometric Parameters for this compound Note: These values are illustrative and can vary based on the computational method, basis set, and phase (gas or solution) being modeled.
| Parameter | Approximate Value | Significance for Chemical Behavior |
| P=O Bond Length | 1.45 Å | The short, strong bond indicates high electron density, making the oxygen a nucleophilic site and hydrogen bond acceptor. |
| P-O (Ester) Bond Length | 1.57 Å | These single bonds are potential sites for cleavage during nucleophilic substitution reactions. |
| O-H Bond Length | 0.97 Å | This bond is highly polarized, leading to the acidic nature of the molecule. |
| O=P-O (Ester) Angle | ~115° | This angle influences the overall shape and steric accessibility of the phosphorus center. |
| P-O-C Angle | ~120° | Affects the orientation of the methyl groups, which can influence solubility and steric effects. |
Electronic Structure and Acidity
The electronic structure of DMHP is fundamental to its acidity. The significant difference in electronegativity between the oxygen, phosphorus, and hydrogen atoms results in a highly polarized molecule. Computational models can generate electrostatic potential maps, which visualize the charge distribution. chemrxiv.org For DMHP, these maps would show a region of high negative electrostatic potential (red) concentrated around the phosphoryl and hydroxyl oxygens, and a region of high positive potential (blue) around the hydrogen atom of the hydroxyl group.
This pronounced charge separation facilitates the dissociation of the proton (H+), making DMHP an effective acid. Upon deprotonation, it forms the dimethyl phosphate anion (DMP-). The stability of this conjugate base is a critical factor in the acidity of the parent molecule. The negative charge on the DMP- anion is not localized on a single oxygen atom but is delocalized through resonance across both the phosphoryl and the newly deprotonated oxygen atoms. This delocalization distributes and stabilizes the negative charge, making the anion a stable species and, consequently, a good leaving group. Theoretical calculations of Mulliken charges confirm this distribution of electron density.
Table 2: Illustrative Calculated Mulliken Charges for Atoms in this compound Note: Mulliken charge analysis provides a means of estimating partial atomic charges. The exact values depend on the theoretical model used. researchgate.net
| Atom | Representative Partial Charge (a.u.) | Implication for Chemical Behavior |
| Phosphorus (P) | Positive (+) | Acts as an electrophilic center, vulnerable to attack by nucleophiles. |
| Phosphoryl Oxygen (O=) | Negative (-) | Functions as a nucleophilic site and a strong hydrogen bond acceptor. |
| Hydroxyl Oxygen (-OH) | Negative (-) | Contributes to the delocalized negative charge in the conjugate base after deprotonation. |
| Hydroxyl Hydrogen (H) | Positive (+) | This is the acidic proton, which readily dissociates in solution. |
Bonding and Role as a Leaving Group
The nature of the phosphorus-oxygen bonds is central to the function of the dimethyl phosphate group in biochemical and organic reactions, particularly its role as a leaving group. Nucleophilic substitution reactions at the phosphorus center involve the cleavage of a P-O bond.
Computational modeling can map the entire reaction pathway for such a substitution. This includes identifying the transition state and calculating the activation energy required for the reaction to proceed. The stability of the dimethyl phosphate anion is what makes it an excellent leaving group. When a nucleophile attacks the electrophilic phosphorus atom, the P-O bond can break, releasing the stable, resonance-delocalized dimethyl phosphate anion. Because the resulting anion is energetically stable, the energy barrier for the reaction is lowered, making the substitution process more favorable. This property is fundamental to the role of phosphate esters in a vast range of biochemical processes, including DNA and RNA chemistry.
Applications of Dimethyl Hydrogen Phosphate in Specialized Fields
Catalysis and Industrial Processes
Dimethyl hydrogen phosphate (B84403) (DMHP) serves as a versatile compound in various industrial and chemical processes, valued for its catalytic and reactive properties.
Dimethyl hydrogen phosphate functions as an effective acid catalyst in the synthesis of urethanes. Computational studies have elucidated its role in the reaction between phenyl isocyanate (PhNCO) and butan-1-ol (BuOH), a model for polyurethane formation mdpi.comdntb.gov.ua. The catalytic mechanism involves five steps, beginning with the formation of complexes between the catalyst and the reactants, proceeding through a transition state, and concluding with the formation of the urethane (B1682113) product mdpi.com.
DMHP significantly lowers the activation energy of the urethane-forming reaction. Theoretical calculations show that it can decrease the reaction barrier by as much as 127.7 kJ/mol compared to the catalyst-free system mdpi.com. This catalytic activity stems from its ability to activate the reactants through hydrogen bonding, facilitating the nucleophilic attack of the alcohol on the isocyanate group mdpi.com. While other acids like trifluoromethanesulfonic acid may exhibit lower activation energies, DMHP remains a viable and studied catalyst for urethane synthesis mdpi.comdntb.gov.ua.
| Catalyst | Relative Enthalpy of Transition State (kJ/mol) | Reduction in Activation Barrier (kJ/mol) |
|---|---|---|
| This compound (DMHP) | -15.85 | 127.7 |
| Methanesulfonic Acid (MSA) | -11.85 | 125.3 |
| Trifluoromethanesulfonic Acid (TFMSA) | -42.85 | 89.6 |
Beyond catalysis, this compound (referred to as dimethyl phosphite (B83602) in some contexts) is a key reagent for creating other organophosphorus compounds wikipedia.org. This utility is primarily due to the high reactivity of its P-H bond, which allows it to participate in a variety of chemical transformations wikipedia.org. It serves as a chemical intermediate in the production of organophosphorus pesticides and as a raw material for pharmaceutical intermediates researchgate.net. The compound's versatility enables its use as a phosphorylating agent for a range of substrates researchgate.net. For instance, it can be prepared through the esterification of phosphorus trichloride (B1173362) with methanol (B129727) google.com.
In the realm of material science, phosphate esters, the class of compounds to which DMHP belongs, are integral to various technologies. In electrochemistry, phosphate-based materials are investigated for their proton-conducting properties, which are essential for applications like fuel cells ncl.ac.ukresearchgate.neteuropean-mrs.com. While much of the research focuses on solid acids like cesium dihydrogen phosphate or phosphoric acid itself as the electrolyte, DMHP serves as a model compound for understanding the behavior of the fundamental phosphate group in these systems ncl.ac.uk.
In surfactant technology, phosphate esters are synthesized to create anionic surfactants with applications as emulsifiers, wetting agents, and dispersants researchgate.net. These surfactants are produced by reacting phosphating agents with materials like alcohol ethoxylates researchgate.net. DMHP, as a simple phosphate ester, is a foundational structure in this class of molecules and is used in the manufacturing of various surfactants.
Flame Retardancy Mechanisms
Phosphorus-based compounds, including this compound, are effective flame retardants that can operate through two primary mechanisms: in the gas phase and in the condensed phase nih.govmdpi.commdpi.com.
When a polymer containing a phosphorus-based flame retardant is heated, the retardant can decompose and volatilize nih.gov. In the gas phase (the flame itself), these compounds break down into smaller, phosphorus-containing radical species, most notably PO• and PO₂• mdpi.comnih.gov. These phosphorus radicals are highly effective at interrupting the chain reactions of combustion mdpi.comnih.gov.
The combustion process is sustained by highly reactive radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus species (generically represented as P•) act as radical scavengers, reacting with H• and OH• to form more stable species like HPO. This process, known as flame inhibition, effectively removes the key chain carriers from the flame, which slows down or extinguishes the combustion process nih.govresearchgate.net. The PO radical is believed to play the most significant role in this inhibition cycle nih.gov.
| Phase | Key Species | Function |
|---|---|---|
| Gas Phase | PO•, PO₂• | Scavenge H• and OH• radicals, inhibiting combustion chain reactions. |
| Gas Phase | H•, OH• | Highly reactive radicals that propagate the flame. |
| Condensed Phase | Phosphoric Acid / Polyphosphoric Acid | Acts as a catalyst for dehydration and cross-linking of the polymer. |
| Condensed Phase | Carbonaceous Char | Forms a protective insulating layer on the material surface. |
In the condensed phase (the solid polymer), phosphorus flame retardants exert their effect by altering the thermal decomposition pathway of the material mdpi.com. Upon heating, DMHP and similar compounds can decompose to produce phosphoric acid and subsequently polyphosphoric acid nbinno.comresearchgate.net. These acidic species are powerful dehydrating agents and catalysts for cross-linking reactions within the polymer matrix nih.govnbinno.com.
This catalytic action promotes the formation of a stable, insulating layer of carbonaceous char on the surface of the material mdpi.comnbinno.com. The char layer serves several protective functions:
It acts as a physical barrier, shielding the underlying polymer from the heat of the flame nbinno.com.
It limits the diffusion of oxygen to the polymer surface, starving the combustion process nbinno.com.
It reduces the release of flammable volatile gases, which are the fuel for the flame researchgate.net.
This process of char formation is a highly effective flame retardant mechanism, as it insulates the material and slows its degradation, thereby reducing heat release and smoke production mdpi.comresearchgate.net.
Synergistic Effects with Other Flame Retardants
This compound, as a phosphorus-containing flame retardant, can exhibit enhanced fire safety performance when used in combination with other flame retardant agents. This synergistic effect is a well-documented strategy to improve the efficiency of flame retardants in various polymers. The primary mechanisms of action involve both condensed-phase and gas-phase interactions.
In the condensed phase, phosphorus-based compounds like this compound promote the formation of a stable char layer on the surface of the burning material. This char acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds. When combined with nitrogen-containing compounds, a synergistic effect is often observed. The nitrogen compounds can contribute to the charring process and also release non-flammable gases, which dilute the flammable gases and oxygen in the gas phase. mdpi.comadditivebz.comnih.govacs.org
A notable example of synergism is the combination of phosphorus flame retardants with expandable graphite (EG). nih.govresearchgate.netnih.gov EG expands upon heating to form a voluminous and insulating char layer. The presence of a phosphorus compound can enhance the integrity and stability of this char layer. nih.gov Research on similar phosphorus compounds like dimethyl methylphosphonate (B1257008) (DMMP) has shown that the combination with EG leads to a significant reduction in the peak heat release rate and smoke production in materials like polyurethane foams. nih.govresearchgate.netpolyu.edu.hk The phosphorus compound can act as a binder for the expanded graphite worms, creating a more cohesive and effective protective layer. nih.gov
| Flame Retardant Combination | Synergistic Mechanism |
| Phosphorus-Nitrogen Compounds | Enhanced char formation in the condensed phase and dilution of flammable gases in the gas phase. mdpi.comnih.govacs.org |
| Phosphorus Compounds and Expandable Graphite (EG) | Formation of a stable and voluminous insulating char layer, with the phosphorus compound enhancing the integrity of the EG char. nih.govresearchgate.netnih.gov |
Biomarker Research and Metabolic Pathways
Potential as a Biomarker or Intermediate in Metabolic Pathways
This compound is a metabolite of several organophosphate pesticides. nih.govwho.int Consequently, its presence in biological samples such as urine can serve as a biomarker of exposure to these pesticides. researchgate.netresearchgate.netmst.dk The detection of dialkylphosphate (DAP) metabolites, including dimethyl phosphate, is a common method for assessing human exposure to organophosphates. researchgate.netmst.dk For instance, dimethyl phosphate has been identified as a stable metabolite of pesticides like phosphamidon, mevinphos, dicrotophos, monocrotophos, dichlorvos (B1670471), and trichlorfon (B7771407). nih.gov
Role in Cellular Signaling and Energy Transfer Processes
The fundamental role of phosphate in cellular processes is well-established. Phosphate is a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of cells. drinkharlo.commetwarebio.com The transfer of phosphate groups from ATP, a process known as phosphorylation, is a key mechanism in cellular signaling and energy transfer. lumenlearning.com This process is essential for a vast array of cellular functions, including muscle contraction, nerve impulse transmission, and the synthesis of macromolecules. metwarebio.com
Energy derived from the breakdown of nutrients is used to regenerate ATP from adenosine diphosphate (ADP) and inorganic phosphate. metwarebio.comlumenlearning.com This cycle of ATP synthesis and hydrolysis is central to cellular metabolism. metwarebio.com While the general importance of phosphate in these pathways is clear, specific research directly implicating this compound as a key player in cellular signaling and energy transfer is not extensively documented in the reviewed literature. However, as a phosphate-containing molecule, it is part of the broader pool of phosphorus compounds that are fundamental to these biological processes. nih.govnih.gov
Degradation Products as Environmental Transformation Products of Pesticides
This compound is a known environmental transformation product of several organophosphorus pesticides. nih.govwho.int When these pesticides are introduced into the environment, they can undergo hydrolysis, a chemical reaction with water, which leads to their breakdown. One of the common degradation products of certain organophosphate insecticides is this compound.
Specifically, it has been identified as a degradation product of pesticides such as trichlorfon and malathion (B1675926). who.int The presence of this compound in environmental samples can, therefore, indicate the past or present use of these pesticides.
| Pesticide | Degradation Product |
| Trichlorfon | This compound who.int |
| Malathion | This compound who.int |
| Phosphamidon | Dimethyl phosphate nih.gov |
| Mevinphos | Dimethyl phosphate nih.gov |
| Dicrotophos | Dimethyl phosphate nih.gov |
| Monocrotophos | Dimethyl phosphate nih.gov |
| Dichlorvos | Dimethyl phosphate nih.gov |
Chemical Warfare Agent Simulant Studies
Use as a Simulant for Organophosphorus Nerve Agents (e.g., Sarin)
Due to the extreme toxicity of organophosphorus nerve agents like Sarin (GB), their use in research and for the testing of detection and decontamination technologies is highly restricted. researchgate.netresearchgate.net To overcome this challenge, less toxic chemical simulants that share similar structural and chemical properties with the actual agents are employed. researchgate.netnih.govnih.gov
While this compound is an organophosphorus compound, the most widely cited and utilized simulant for Sarin is dimethyl methylphosphonate (DMMP). researchgate.netresearchgate.netnih.govsemanticscholar.org DMMP has a chemical structure that is very similar to Sarin but exhibits significantly lower toxicity, making it a safer alternative for laboratory studies. researchgate.netresearchgate.netnih.gov Research on the detection, degradation, and decontamination of nerve agents frequently utilizes DMMP as a stand-in for Sarin. nih.govresearchgate.netchemistryworld.com
Catalytic Oxidative Decomposition Studies
While specific research on the catalytic oxidative decomposition of this compound is not extensively detailed in publicly available literature, significant insights can be drawn from studies on structurally similar organophosphorus compounds, particularly dimethyl methylphosphonate (DMMP). DMMP is frequently used as a simulant for nerve agents like sarin due to its comparable molecular structure, making its decomposition mechanisms a critical area of research mdpi.com. These studies provide a strong predictive framework for understanding how this compound would behave under similar catalytic conditions.
Metal oxides have been identified as effective catalysts for the decomposition of organophosphorus compounds, successfully breaking the P-OCH₃ bonds mdpi.commdpi.com. Variable-valence metal oxides can further oxidize the decomposition products into less harmful substances like carbon monoxide, carbon dioxide, and various phosphorus oxides (POₓ) mdpi.comsemanticscholar.org.
One of the most promising catalytic systems involves copper oxide supported on cerium oxide (CuO/CeO₂). Research has shown that loading CuO onto CeO₂ nanomaterials significantly enhances the catalytic activity for DMMP decomposition mdpi.comsemanticscholar.org. The strong interaction between CuO and CeO₂ facilitates electron transfer and the migration of oxygen within the catalyst structure, which is crucial for the oxidation process semanticscholar.org.
The decomposition process over a CeO₂ catalyst typically involves the following steps:
The surface hydroxyl groups of the catalyst initiate a nucleophilic attack on the phosphorus atom.
The methoxy (B1213986) group combines with surface hydrogen to form methanol.
Further loss of the second methoxy group leads to the formation of cerium methyl phosphate mdpi.com.
The P-CH₃ bond (in DMMP) is cleaved by a nucleophilic attack from the surface lattice oxygen of the CeO₂, forming CePO₄ mdpi.com.
The table below summarizes the key findings from catalytic decomposition studies of DMMP, which can be extrapolated to understand the potential decomposition of this compound.
| Catalyst System | Key Findings | Decomposition Products | Reference |
| Metal Oxides (general) | Effective at cleaving P-OCH₃ bonds. | Methanol, Dimethyl ether, Methylphosphonic acid. | mdpi.com |
| Variable-Valence Metal Oxides | Further oxidizes initial products to less toxic substances. | CO, CO₂, POₓ. | mdpi.comsemanticscholar.org |
| CuO/CeO₂ | Significantly improved catalytic performance due to strong interaction between the metal oxides. | Tail gas includes CO, CO₂, and H₂O. Surface products include phosphates. | mdpi.comsemanticscholar.org |
| CeO₂ (nanomaterials) | Decomposition mechanism involves nucleophilic attack by surface hydroxyl groups and lattice oxygen. | Methanol, CO, H₂, CO₂, H₂O, and surface phosphates. | mdpi.com |
These studies collectively suggest that this compound would likely undergo a similar catalytic oxidative decomposition process, breaking down into smaller, less complex molecules, with catalysts like CuO/CeO₂ being highly effective.
Material Science Applications
This compound and its related phosphite counterpart are utilized in various material science applications, primarily leveraging their phosphorus content to impart specific properties to polymers and other materials.
Use in Polyurethane Synthesis and Polymer Composites
In the field of polymer science, phosphorus-containing compounds are widely recognized for their flame-retardant properties. Dimethyl hydrogen phosphite, a closely related compound, is specifically used as a flame retardant for materials like Nylon 6 fibers nih.govinchem.org. This application is indicative of the broader utility of small organophosphorus molecules in enhancing the fire resistance of polymers.
The mechanism by which phosphorus compounds impart flame retardancy often involves action in both the condensed phase (promoting char formation) and the gas phase (scavenging flammable radicals). While detailed studies on the specific incorporation of this compound into polyurethane are not prevalent, the use of dimethyl methylphosphonate (DMMP) as a flame-retardant additive in flexible polyurethane foams (FPUFs) is well-documented google.comresearchgate.net. DMMP is added to the polyol mixture during the synthesis of polyurethane foam researchgate.net.
The presence of the phosphate or phosphonate (B1237965) group can influence the thermal degradation pathway of the polyurethane, leading to the formation of a stable char layer upon combustion. This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles into the gas phase. Research into novel phosphorus-containing flame retardants often compares their effectiveness to that of established additives like DMMP, highlighting the importance of the phosphorus functional group in this application researchgate.net.
The general role of organophosphorus compounds in polyurethane and polymer composites is summarized below.
| Application Area | Compound Family | Function | Mechanism |
| Polyurethane Foams | Phosphonates (e.g., DMMP) | Flame Retardant | Promotes char formation (condensed phase), radical scavenging (gas phase). |
| Nylon 6 Fibers | Phosphites (e.g., Dimethyl hydrogen phosphite) | Flame Retardant | Enhances fire resistance. |
| General Polymer Composites | Organophosphorus Compounds | Flame Retardant | Chemical and physical action to inhibit combustion. |
Role in Plasticizers and Adhesives
This compound and related compounds also find utility as components in plasticizers and adhesives.
Adhesives: Dimethyl hydrogen phosphite is explicitly identified for its use as an adhesive nih.govinchem.org. The effectiveness of phosphate-containing compounds in adhesion is well-established, particularly in specialized applications like dental adhesives. For instance, the monomer 10-methacryloyloxydecyl dihydrogen phosphate (MDP) is a key component in modern self-etching dental adhesives nih.govfahl.com.br. The dihydrogen phosphate group in MDP is crucial for creating a stable, chemical bond with the calcium in the hydroxyapatite of tooth dentin fahl.com.br. This interaction forms insoluble calcium-MDP salts, leading to a durable adhesive interface fahl.com.br. This principle demonstrates the inherent capability of the phosphate functional group to form strong bonds with mineral or metal oxide surfaces, a desirable characteristic for adhesive formulations.
Plasticizers: Phosphate esters are a recognized class of plasticizers, valued primarily for their ability to impart flame retardancy to polymers, most notably polyvinyl chloride (PVC) specialchem.com. While common plasticizers like phthalates are used to increase flexibility and workability, phosphate esters such as triaryl and alkyl diaryl phosphates are added to achieve fire safety standards and reduce smoke generation specialchem.com. They can be used as the sole plasticizer or blended with others to optimize cost and performance specialchem.com. Although this compound is not a primary example in large-scale commercial use as a plasticizer, the function of the broader phosphate ester family highlights its potential role in applications requiring both plasticization and flame retardancy.
Environmental Chemistry and Ecotoxicological Implications
Environmental Fate and Transport
The persistence and movement of dimethyl hydrogen phosphate (B84403) in the environment are governed by several chemical and biological processes, including hydrolysis, biodegradation, and its continuous formation from parent pesticide compounds.
The stability of dimethyl hydrogen phosphate in water is significantly influenced by temperature and pH. The compound undergoes hydrolysis, breaking down into smaller, simpler molecules. Studies have shown that its hydrolysis half-life is approximately ten days at 25°C and extends to 19 days at 20°C. The rate of this chemical breakdown is accelerated by basic conditions.
Research conducted under simulated physiological conditions (37°C and a phosphate buffer) provides a more detailed view of its degradation kinetics. In these experiments, DMHP was initially stable for a period before degradation commenced. Once initiated, the disappearance of DMHP followed first-order kinetics, with the rate being dependent on temperature, the concentration of DMHP, and the pH of the solution. At a pH of 7.4, the half-time of disappearance was 2.4 hours. Interestingly, this stability period and the degradation half-time increased in a slightly more alkaline buffer (pH 8), suggesting a more complex relationship with pH than simple base-catalyzed hydrolysis under all conditions. The primary decomposition products identified from this hydrolysis process are methanol (B129727), monomethyl hydrogen phosphite (B83602), and orthophosphorous acid.
Microbial activity plays a crucial role in the breakdown of organophosphorus compounds in the environment. Various microorganisms can utilize these compounds as a source of phosphorus or carbon, effectively mineralizing them.
In the context of this compound, its biodegradation is often linked to the metabolism of its parent compounds. For instance, the fungus Aspergillus sydowii, isolated from pesticide-polluted soils, has been shown to degrade the pesticide trichlorfon (B7771407). In this metabolic pathway, trichlorfon is first hydrolyzed to dichlorvos (B1670471), which is then further degraded through the cleavage of its P-C bond to yield this compound and chloral (B1216628) hydrate. The fungus subsequently deoxidizes these intermediates to produce dimethyl phosphite and trichloroethanal. This demonstrates a clear microbial pathway where this compound serves as an intermediate that is further metabolized by soil fungi. Many microorganisms have developed strategies to scavenge phosphorus from environmentally available phosphonates, especially in phosphate-depleted ecosystems.
A primary source of this compound in the environment is its formation from the degradation of widely used organophosphorus pesticides. It is a known environmental transformation product of trichlorfon and malathion (B1675926).
The degradation pathway often involves multiple steps. Trichlorfon, for example, is known for its instability in aqueous environments, where it rapidly decomposes into dichlorvos (DDVP). Dichlorvos, in turn, undergoes further degradation, including abiotic hydrolytic cleavage, which gives rise to dimethyl phosphate (DMHP). This sequential degradation from trichlorfon to dichlorvos and subsequently to this compound has been identified in various studies. Therefore, the environmental presence of DMHP is directly linked to the application and subsequent breakdown of these precursor pesticides.
Ecotoxicological Studies
The ecotoxicological profile of this compound is critical for understanding its potential impact on non-target organisms in contaminated ecosystems.
Studies have been conducted to determine the acute toxicity of this compound to various aquatic organisms. It is important to note that during these aquatic ecotoxicity tests, the compound can hydrolyze rapidly, meaning the observed effects are due to a mixture of the parent compound and its degradation products, such as monomethyl hydrogen phosphate, methanol, and phosphorous acid.
For fish species, a limit test with the zebrafish (Danio rerio) showed no adverse effects at a nominal concentration of 100 mg/L after 96 hours of exposure. Another study with the fathead minnow (Pimephales promelas) reported a 96-hour lethal concentration (LC50) of 225 mg/L. Invertebrates appear to be more sensitive; for the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) was determined to be 25 mg/L.
| Organism | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Fish | Danio rerio (Zebrafish) | No Observed Effect | 100 | 96 hours | |
| Fish | Pimephales promelas (Fathead Minnow) | LC50 | 225 | 96 hours | |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 25 | 48 hours |
This compound is expected to be present in soils, particularly in agricultural areas where organophosphorus pesticides like trichlorfon and malathion are applied. Its persistence in the soil environment is influenced by factors such as microbial activity, soil composition, temperature, and pH.
While specific studies on the soil half-life of this compound are not detailed in the available research, the behavior of other organophosphates provides relevant insights. The persistence of these compounds is closely linked to biodegradation. The presence of microbes capable of metabolizing organophosphates, such as the Aspergillus sydowii fungus, indicates that biological degradation is a key pathway for its removal from soil. Additionally, processes like sorption and desorption, which are influenced by soil organic matter and clay content, play a critical role in the mobility and persistence of such pesticides and their metabolites. The abiotic hydrolysis observed in aqueous environments also likely contributes to its degradation in moist soil.
Bioaccumulation Potential
The potential for a chemical substance to bioaccumulate, or concentrate in living organisms, is a critical aspect of its environmental risk assessment. For this compound, its bioaccumulation potential is generally considered to be low. This assessment is primarily based on its physicochemical properties and data from closely related compounds, as direct experimental studies on the bioaccumulation of this compound in aquatic organisms are not extensively available in the reviewed literature.
One of the key indicators of a substance's tendency to bioaccumulate is the octanol-water partition coefficient (Kow), expressed as log Kow. A low log Kow value generally suggests a preference for water over fatty tissues, indicating a lower likelihood of accumulating in an organism. For the related compound dimethyl phosphonate (B1237965), the calculated log Kow is -1.2, which points towards a low potential for bioaccumulation. oecd.org Substances with a bioconcentration factor (BCF) greater than 1 are indicative of being hydrophobic or lipophilic, suggesting a higher probability of bioaccumulation. wikipedia.org Regulatory frameworks often use BCF values to classify the bioaccumulative properties of a substance, with thresholds for concern typically starting at a BCF of over 2000. mdpi.com
Furthermore, toxicokinetic studies in rodents on the related compound dimethyl phosphonate have shown little evidence of bioaccumulation. oecd.org The substance is reported to be rapidly absorbed and eliminated, with the main metabolic pathway being demethylation. oecd.org
The environmental fate of this compound also plays a significant role in its limited bioaccumulation potential. The compound undergoes rapid hydrolysis in water, particularly under neutral to alkaline conditions. oecd.org This rapid breakdown in the aquatic environment reduces the exposure time and concentration available for uptake by organisms, thereby limiting the potential for significant accumulation in tissues.
Table 1: Physicochemical Properties and Bioaccumulation Indicators for Related Compounds
| Parameter | Value | Interpretation for Bioaccumulation Potential | Source |
| Log Kow (Dimethyl Phosphonate) | -1.2 | Low | oecd.org |
| Bioconcentration Factor (BCF) | Not Available | - | - |
| Bioaccumulation in Rodents (Dimethyl Phosphonate) | Little evidence | Low | oecd.org |
| Hydrolysis in Water | Rapid | Low | oecd.org |
Analytical Methodologies for Dimethyl Hydrogen Phosphate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of dimethyl hydrogen phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ³¹P-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of dimethyl hydrogen phosphate. The presence of hydrogen, phosphorus, and carbon nuclei makes ¹H, ³¹P, and ¹³C NMR essential for its characterization.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, primarily showing signals corresponding to the methyl protons. In a study conducted at 140 K in a CDF₃ + CDF₂Cl mixture, the hydroxyl (OH) proton signals were observed at 13.28 ppm and 13.89 ppm, assigned to cyclic dimers and trimers, respectively. d-nb.infofu-berlin.de The formation of these hydrogen-bonded self-associates is a key feature observed at low temperatures. researchgate.net The methyl protons typically appear as a doublet due to coupling with the phosphorus atom.
³¹P-NMR Spectroscopy: As a phosphorus-containing compound, ³¹P-NMR is a highly effective and direct method for analysis. rsc.org The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, resulting in excellent sensitivity and signal dispersion. rsc.org For this compound, the ³¹P chemical shift provides insight into the electronic environment of the phosphorus atom. A reported ³¹P NMR spectrum for dimethyl phosphate (DMP) shows a peak at 2.8 ppm, referenced to a phosphoric acid standard. rsc.org In a low-temperature study, two multiplets were observed at 3.52 ppm (dimer) and 1.56 ppm (trimer). fu-berlin.de
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon atoms in the molecule. For this compound, a signal corresponding to the two equivalent methoxy (B1213986) (-OCH₃) carbons is expected. Due to coupling with the phosphorus atom, this signal typically appears as a doublet.
| Nucleus | Chemical Shift (δ, ppm) | Notes | References |
|---|---|---|---|
| ¹H | 13.28 | OH proton (Dimer, 140 K) | d-nb.infofu-berlin.de |
| ¹H | 13.89 | OH proton (Trimer, 140 K) | d-nb.infofu-berlin.de |
| ³¹P | 2.8 | Monomer/General | rsc.org |
| ³¹P | 3.52 | Dimer (140 K) | fu-berlin.de |
| ³¹P | 1.56 | Trimer (140 K) | fu-berlin.de |
| ¹³C | Signal for methoxy carbons observed as a doublet due to P-C coupling. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum shows characteristic bands corresponding to the vibrations of specific bonds within the molecule. Key absorptions include a strong band for the phosphoryl (P=O) stretching vibration, bands for the P-O-C linkages, and a broad band for the O-H stretch of the hydroxyl group, which is often involved in hydrogen bonding.
| Vibrational Mode | Absorption Range (cm⁻¹) | Notes | References |
|---|---|---|---|
| O-H stretch | 3600 - 3200 | Broad band, indicative of hydrogen bonding. | ekb.eg |
| C-H stretch | 2975 - 2850 | Vibrations of the methyl groups. | ekb.eg |
| P=O stretch | 1273 - 1250 | Strong absorption characteristic of the phosphoryl group. | ekb.eg |
| P-O-C stretch | 1096 - 1040 | Asymmetric and symmetric stretching of the phosphate ester linkage. | researchgate.netresearchgate.net |
| O-P-O bend | 774 - 517 | Bending, wagging, and rocking vibrations. | ekb.egresearchgate.net |
Ultraviolet (UV) Spectroscopy
Direct analysis of this compound by Ultraviolet (UV) spectroscopy is not a primary characterization method. The molecule lacks a significant chromophore that absorbs light in the typical UV range (200–400 nm). Consequently, it does not produce a characteristic UV absorption spectrum useful for identification or quantification. However, UV detectors are sometimes employed in chromatographic techniques like HPLC for the analysis of related organophosphate compounds, typically at very low wavelengths where end-absorption may occur.
Chromatographic Separation Methods
Chromatographic methods are essential for separating this compound from complex mixtures, such as environmental or biological samples, and for its quantification. Both gas and liquid chromatography are widely used.
Gas Chromatography (GC) and Capillary Gas Chromatography
Gas chromatography is a common technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile acid, requires a derivatization step to convert it into a more volatile ester before GC analysis. cdc.gov A common derivatization agent is pentafluorobenzyl bromide (PFBB), which converts the dialkyl phosphate acids into their corresponding esters. cdc.govresearchgate.net Another approach involves benzylation to form benzyl (B1604629) esters, which are then partitioned into an organic solvent for analysis. d-nb.info
These derivatized samples are typically analyzed using capillary gas chromatography, which offers high resolution. nih.gov Detection is often performed with phosphorus-specific detectors like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) to achieve high sensitivity and selectivity. d-nb.infocdc.gov Gas chromatography-mass spectrometry (GC-MS) can also be used for definitive identification and quantification. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. nih.gov Reversed-phase (RP) HPLC is the most common mode used for its separation. sielc.com
Typical RP-HPLC methods employ a C18 or a specialized column like Newcrom R1 with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is usually added to the mobile phase to ensure the analyte is in a consistent protonation state and to achieve good peak shape. sielc.com This technique is scalable and can be used for isolating impurities in preparative separations. sielc.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and identification of chemical compounds. When coupled with chromatographic separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing complex mixtures. cdc.govdb-thueringen.de In the context of this compound (DMHP), MS-based methods are instrumental in identifying the parent compound as well as its various metabolites and degradation products that form under different conditions. ijpras.commdpi.com The technique works by ionizing chemical species and sorting the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) further enhances the quality and confidence of the identification process by providing highly accurate mass measurements. ijpras.comthermofisher.com
Identification of DMHP and its Metabolites/Degradation Products
Mass spectrometry is a primary tool for identifying the products formed from the breakdown of this compound in various matrices. The degradation of DMHP, particularly through hydrolysis, yields smaller, more polar compounds. While some studies have utilized techniques like proton nuclear magnetic resonance (¹H-NMR) spectroscopy and high-performance liquid chromatography (HPLC) to identify these products, mass spectrometry serves as a powerful confirmatory method. nih.govresearchgate.net
Under simulated physiological conditions, the primary degradation products of DMHP have been identified as methanol (B129727), monomethyl hydrogen phosphite (B83602), and orthophosphorous acid. nih.govresearchgate.net In broader environmental or metabolic contexts, other related organophosphorus compounds may be observed. For instance, dimethyl phosphate is a known hydrolysis product of several organophosphate compounds and can be detected in biological samples like urine using GC-MS. cdc.gov The identification process involves comparing the mass spectra of unknown peaks in a sample to the spectra of known standards or interpreting the fragmentation patterns to deduce the structure. mdpi.com
The table below summarizes the identified degradation products of DMHP and the analytical methods used for their characterization.
| Degradation Product | Formula | Analytical Method(s) Used for Identification | Reference |
|---|---|---|---|
| Methanol | CH₃OH | HPLC, ¹H-NMR | nih.govresearchgate.net |
| Monomethyl hydrogen phosphite | CH₅O₃P | HPLC, ¹H-NMR | nih.govresearchgate.net |
| Orthophosphorous acid | H₃PO₃ | HPLC, ¹H-NMR | nih.govresearchgate.net |
Stability Studies under Simulated Environmental and Physiological Conditions
Understanding the stability of this compound is crucial for assessing its persistence and transformation in both environmental and physiological systems. Studies have shown that DMHP exhibits limited stability in aqueous solutions, with its degradation rate being significantly influenced by factors such as temperature, pH, and initial concentration. nih.govresearchgate.net
Research conducted under simulated physiological conditions (0.1M phosphate buffer, pH 7.4, at 37°C) revealed that DMHP is stable for a defined period before degradation commences. nih.govresearchgate.net At a 10% concentration under these conditions, DMHP was found to be stable for 3.6 hours. nih.gov After this initial period of stability, the compound's disappearance from the solution follows first-order kinetics. nih.govresearchgate.net The half-life for the disappearance of DMHP under these specific physiological simulations was determined to be 2.4 hours. nih.gov
The stability of DMHP increases under certain conditions. A longer stability period and an increased half-life were observed at lower temperatures, lower initial concentrations of DMHP, and in slightly more alkaline buffer solutions (pH 8). nih.govresearchgate.net In aqueous solutions, the degradation process continues until approximately 10-20% of the original concentration remains, after which further decomposition becomes minimal. nih.govresearchgate.net Under general environmental conditions, DMHP hydrolyzes in water, with a reported half-life of approximately ten days at 25°C. who.int Basic conditions are known to accelerate this hydrolysis process. who.int
The following table details the key findings from stability studies of DMHP under simulated physiological conditions.
| Parameter | Condition | Result/Finding | Reference |
|---|---|---|---|
| Stability Period | 10% DMHP in 0.1M phosphate buffer, pH 7.4, 37°C | 3.6 hours | nih.gov |
| Disappearance Kinetics | Post-stability period | First-order kinetics | nih.govresearchgate.net |
| Half-Life (t½) | 10% DMHP in 0.1M phosphate buffer, pH 7.4, 37°C | 2.4 hours | nih.gov |
| Factors Increasing Stability | Temperature | Lower temperature increases stability | nih.govresearchgate.net |
| Concentration | Lower DMHP concentration increases stability | nih.govresearchgate.net | |
| pH | Slightly more alkaline buffer (pH 8) increases stability | nih.govresearchgate.net | |
| Degradation Endpoint | Aqueous solutions | Decomposition is minimal after concentration reaches 10-20% of the original | nih.govresearchgate.net |
Future Research Directions and Emerging Trends
Development of Green Synthetic Pathways
The future of Dimethyl Hydrogen Phosphate (B84403) (DMHP) synthesis is increasingly geared towards sustainability, moving away from traditional methods that rely on hazardous precursors. Conventional industrial synthesis of organophosphorus compounds often involves energy-intensive processes and toxic reagents like white phosphorus and phosphorus trichloride (B1173362) (PCl₃). The production of dimethyl hydrogen phosphite (B83602), a direct precursor to DMHP, typically utilizes PCl₃ and methanol (B129727). wikipedia.orggoogle.comnih.gov
Future research is focused on developing "green" synthetic pathways that are safer and more energy-efficient. A significant emerging trend is the use of electrochemical routes for creating organophosphorus compounds. Recent studies have demonstrated the electrosynthesis of dimethyl phosphite through the oxidative coupling of an inorganic phosphorus source, such as hypophosphorous acid (H₃PO₂), with methanol. researchgate.net This method operates at ambient temperature and pressure, can be powered by renewable energy, and circumvents the need for toxic chlorinated reagents, representing a substantial step towards the sustainable synthesis of DMHP precursors.
Key goals for future research in this area include:
Avoiding Hazardous Precursors: Shifting from PCl₃ and P₄ to more benign phosphorus sources like phosphate rock or hypophosphorous acid.
Electrochemical Synthesis: Optimizing electrochemical methods to directly synthesize DMHP or its precursors with high faradaic efficiency and selectivity. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Exploring methods like vapor-liquid polycondensation or solid-phase polycondensation using ultrasound to reduce waste and energy consumption.
| Synthetic Pathway | Precursors | Key Advantages | Research Focus |
| Traditional | Phosphorus Trichloride (PCl₃), Methanol | Established, high yield | N/A |
| Emerging Green | Hypophosphorous Acid (H₃PO₂), Methanol | Avoids toxic PCl₃, Ambient conditions, Uses renewable energy | Optimization of electrochemical cells and catalysts |
Advanced Catalytic Applications and Design
While much of the catalytic research involving organophosphates has centered on their degradation, new frontiers are emerging where DMHP and its derivatives could function as catalysts themselves. The hydrolysis of phosphate esters can be catalyzed by various systems, including metal ions and lanthanum-based materials, which activate the phosphorus center for nucleophilic attack. acs.orguq.edu.audtic.mil
An emerging area of interest is the use of ionic liquids derived from dimethyl phosphate as catalysts. For instance, 1,3-dimethyl imidazolium dimethyl phosphate has been successfully employed as a recyclable catalyst for the synthesis of 4H-pyran derivatives in aqueous ethanol, highlighting a green application. researchgate.net
Future research directions in catalysis include:
Designing Phosphate-Based Catalysts: Exploring the potential of DMHP as a functional group in heterogeneous catalysts. Immobilizing DMHP onto solid supports like silica or polymers could create novel solid acid catalysts. uq.edu.au
Lewis Acid-Base Interactions: Investigating how the phosphate group in DMHP can be used to catalyze reactions through Lewis acid-base interactions, similar to how lanthanum materials activate phosphate esters. acs.org
Ionic Liquid Catalysis: Synthesizing and screening a wider range of DMHP-based ionic liquids for various organic transformations, focusing on their efficacy and recyclability. researchgate.net
In-depth Mechanistic Understanding through Multiscale Modeling
Computational modeling is a critical tool for unlocking a deeper understanding of DMHP's behavior at a molecular level. The dimethyl phosphate anion (DMP⁻) is already a cornerstone model compound for simulating the phosphodiester linkage in nucleic acids like DNA and RNA. nih.gov This has led to the development of sophisticated, polarizable force fields such as AMOEBA, which can accurately describe the molecular structure, conformational energy, and interactions of DMP⁻ with water and metal ions. nih.gov
Future research will leverage and expand upon these models to investigate a broader range of phenomena:
Reaction Mechanisms: Employing quantum mechanics/molecular mechanics (QM/MM) methods to elucidate the complex hydrolysis mechanisms of DMHP under various conditions (acidic, basic, enzymatic). researchgate.net Understanding these pathways is fundamental to controlling its stability and reactivity.
Catalyst-Substrate Interactions: Modeling the interaction of DMHP with active catalytic sites, such as those in metal-organic frameworks (MOFs) or enzymes, to design more efficient systems for its transformation or application.
Solvation and Transport Dynamics: Using ab initio molecular dynamics to simulate the behavior of DMHP in different solvent environments, which is crucial for predicting its environmental fate and designing remediation or extraction processes. nih.gov
| Modeling Technique | Application for DMHP | Research Goal |
| Force Field Simulations (e.g., AMOEBA) | Simulating bulk liquid properties and interactions with biomolecules. | Develop accurate models for DNA/RNA backbone dynamics. nih.gov |
| Quantum Mechanics (QM/MM) | Elucidating enzymatic and non-enzymatic hydrolysis reaction pathways. researchgate.net | Predict reaction rates and identify transition states. |
| Ab Initio Molecular Dynamics | Studying solvation structures and ion binding. | Understand environmental transport and mobility. nih.gov |
Exploration of Novel Bioactive Derivatives
Dimethyl hydrogen phosphate itself is primarily known as a metabolite of organophosphate pesticides. However, its chemical structure provides a scaffold for the synthesis of novel molecules with potential therapeutic or biological activity. The field of organophosphorus chemistry has demonstrated that derivatives such as α-hydroxyphosphonates and phosphonates can act as enzyme inhibitors, herbicides, and antibacterial agents. mdpi.com
A significant trend in medicinal chemistry is the use of phosphate and phosphonate (B1237965) prodrugs to improve the bioavailability and solubility of therapeutic compounds. nih.gov This strategy involves masking the charged phosphonic acid group with ester moieties that are cleaved in vivo to release the active drug.
Future research should focus on:
Scaffold for Drug Discovery: Using DMHP as a starting material to synthesize libraries of new organophosphate derivatives. These compounds can then be screened for various biological activities, including as enzyme inhibitors or receptor modulators.
Prodrug Development: Investigating DMHP derivatives as prodrug moieties for existing pharmaceuticals. The simple dimethyl ester structure could offer a predictable and straightforward cleavage profile in biological systems. nih.gov
Targeted Synthesis: Applying synthetic strategies, such as the Pudovik reaction followed by rearrangement, to create novel α-aminophosphonates and other potentially bioactive compounds from DMHP-related precursors. mdpi.com
Enhanced Environmental Remediation Strategies
As a common metabolite of numerous organophosphate pesticides, DMHP is an important target for environmental remediation efforts. Future strategies are moving beyond simple physical removal towards more sophisticated and sustainable catalytic and biological degradation methods.
Bioremediation is a particularly promising trend, utilizing microorganisms and enzymes that have evolved to break down organophosphates. Enzymes like organophosphate hydrolase (OPH) can catalytically hydrolyze the phosphoester bonds in these compounds, converting them into less toxic products.
Emerging research directions include:
Enzymatic Degradation: Developing robust, cell-free enzyme systems for the rapid decontamination of soil and water. This involves protein engineering to enhance enzyme stability and catalytic efficiency against specific pollutants like DMHP.
Catalytic Nanomaterials: Designing advanced materials, such as metal-organic frameworks (MOFs) and functionalized carbon nanomaterials, that act as catalysts for organophosphate hydrolysis. encyclopedia.pub These materials offer high surface area and tunable active sites for efficient degradation.
Integrated Systems: Combining biological and material-based approaches, such as immobilizing organophosphate-degrading enzymes on nanomaterial supports, to create highly effective and reusable remediation systems.
Integration with Advanced Materials Science for Functional Composites
The integration of DMHP and its derivatives into advanced materials is a burgeoning field with significant potential, particularly in the development of flame-retardant composites. Organophosphorus compounds are well-established as effective halogen-free flame retardants. wikipedia.orgmdpi.com Related compounds like dimethyl methylphosphonate (B1257008) (DMMP) function through both gas-phase and condensed-phase mechanisms. In the gas phase, they decompose to release phosphorus-containing radicals that scavenge H• and OH• radicals, inhibiting combustion chain reactions. asme.org In the condensed phase, they promote the formation of a protective char layer that acts as a barrier to heat and mass transfer. asme.orgsemanticscholar.org
Future research will focus on harnessing these properties by integrating DMHP into polymer matrices:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dimethyl hydrogen phosphate (DMP) and characterizing its purity?
- Methodology : DMP can be synthesized via esterification of phosphoric acid with methanol under controlled acidic conditions. Purity is typically assessed using liquid chromatography (e.g., HPLC with a sodium dihydrogen phosphate mobile phase at pH 6.5 ). Structural confirmation relies on FTIR spectroscopy to identify P=O and P-O-C stretches, supported by P NMR to verify the absence of unreacted phosphoric acid or side products .
Q. How should DMP be handled and prepared for aqueous solutions in biochemical assays?
- Methodology : DMP is highly water-soluble . For buffer preparation, adjust pH using 1 M sulfuric acid or sodium hydroxide to maintain stability between pH 6–7, as extreme pH or high ionic strength may hydrolyze the ester bonds . Pre-filter solutions through 0.22 µm membranes to remove particulates .
Q. What safety protocols are critical when working with DMP in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. DMP waste must be segregated and disposed via certified hazardous waste handlers due to risks of releasing phosphorus oxides upon decomposition . Conduct experiments in fume hoods to mitigate vapor inhalation .
Advanced Research Questions
Q. How does this compound interact with hydroxyl radicals in oxidative stress studies, and what experimental designs optimize this analysis?
- Methodology : Use Fenton systems (Fe/HO) to generate •OH radicals. Compare DMP’s radical scavenging efficiency against Tris or HEPES buffers via spectrophotometric carbonyl assays (e.g., DNPH method). Phosphate buffers like DMP show weaker •OH scavenging than Tris, necessitating controlled pH (7.4) and parallel controls to quantify formaldehyde interference .
Q. What computational approaches are used to model DMP’s vibrational modes and conformational dynamics in nucleic acid analogs?
- Methodology : Perform ab initio calculations (e.g., DFT) to derive molecular force fields and normal modes. The gauche-gauche (g,g) conformation of DMP serves as a model for nucleic acid phosphodiesters. Assign IR/Raman bands using isotopic substitution (e.g., C or deuterated methyl groups) and validate against experimental spectra .
Q. How can P NMR chemical shielding tensors improve the accuracy of DMP characterization in solid-state studies?
- Methodology : Compare experimental P NMR spectra with computed shielding tensors. Ammonium dihydrogen phosphate (ADHP) is a superior solid-state reference over traditional HPO due to minimized anisotropic broadening. Use torsion angle-dependent calculations to resolve conformational effects on chemical shifts .
Q. What are the implications of DMP’s coordination chemistry in designing metal-ion binding assays?
- Methodology : Investigate DMP’s anion (e.g., [CHSONP(O)(OCH)]) as a ligand for alkali/alkaline-earth metals. X-ray crystallography reveals weak C–H⋯O interactions in ionic salts, highlighting steric hindrance from methyl groups. Use isopropanol-based recrystallization to isolate stable complexes for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
